molecular formula C14H14ClNO2S B2567231 4-chloro-N-phenethylbenzenesulfonamide CAS No. 133276-82-1

4-chloro-N-phenethylbenzenesulfonamide

Cat. No. B2567231
Key on ui cas rn: 133276-82-1
M. Wt: 295.78
InChI Key: ILLHJXGCNCFSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05426119

Procedure details

To a mixture of 150 ml of ethylene chloride and 150 ml of water are added 30.3 g of 2-phenylethylamine, 12 g of sodium hydroxide and 0.5 g of tetrabutylammonium bromide. 65.5 g of 4-chlorobenzenesulphonic acid chloride are added to the mixture in batches with stirring. After 30 minutes the organic phase is separated off, evaporated down and the residue is recrystallised from toluene.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30.3 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
65.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)CCl.[C:5]1([CH2:11][CH2:12][NH2:13])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[OH-].[Na+].[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([S:23](Cl)(=[O:25])=[O:24])=[CH:19][CH:18]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([S:23]([NH:13][CH2:12][CH2:11][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)(=[O:25])=[O:24])=[CH:19][CH:18]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
30.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
65.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 minutes the organic phase is separated off
Duration
30 min
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from toluene

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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